molecular formula C25H20N4O2 B607376 ETC-206 CAS No. 1464151-33-4

ETC-206

Cat. No.: B607376
CAS No.: 1464151-33-4
M. Wt: 408.5 g/mol
InChI Key: FWRFPHJSGLYXTD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETC-206 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route is proprietary and not fully disclosed in public literature. it generally involves the use of organic solvents, catalysts, and controlled reaction environments to achieve high purity and yield .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. This includes the use of automated reactors, purification systems, and stringent quality control measures to produce the compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions: ETC-206 primarily undergoes substitution reactions, particularly in the presence of nucleophiles. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of this compound, while oxidation and reduction reactions can modify specific functional groups within the molecule .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique in its balanced inhibitory effects on both MNK1 and MNK2, making it a valuable tool for studying the combined roles of these kinases in cellular processes. Its selectivity and potency also make it a promising candidate for further development as a therapeutic agent .

Properties

IUPAC Name

4-[6-[4-(morpholine-4-carbonyl)phenyl]imidazo[1,2-a]pyridin-3-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O2/c26-15-18-1-3-20(4-2-18)23-16-27-24-10-9-22(17-29(23)24)19-5-7-21(8-6-19)25(30)28-11-13-31-14-12-28/h1-10,16-17H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRFPHJSGLYXTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)C3=CN4C(=NC=C4C5=CC=C(C=C5)C#N)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1464151-33-4
Record name ETC-206
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1464151334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tinodasertib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MND3WX2R7I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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